2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O3S/c16-21-14(10-2-1-7-17-8-10)19-20-15(21)26-9-13(23)18-11-3-5-12(6-4-11)22(24)25/h1-8H,9,16H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIYPNOGGIBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is believed to be specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases or other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other cellular processes .
Mode of Action
This compound interacts with its targets by binding to the active site of the enzyme or receptor, thereby inhibiting its activity. This inhibition can lead to a cascade of downstream effects, such as the interruption of signal transduction pathways, ultimately affecting cellular functions like growth and survival .
Biochemical Pathways
The affected biochemical pathways typically include those involved in cell cycle regulation and apoptosis. By inhibiting key enzymes, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. Additionally, it can promote apoptotic pathways, resulting in programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and therapeutic efficacy. The compound is likely absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its concentration in the bloodstream and its ability to reach target tissues .
Result of Action
At the molecular level, the compound’s action results in the inhibition of target enzymes, leading to reduced cell proliferation and increased apoptosis. At the cellular level, this translates to decreased tumor growth and potentially enhanced sensitivity to other therapeutic agents .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective in certain pH ranges or temperatures. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity .
Biochemical Analysis
Biochemical Properties
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This interaction is crucial as it helps in preventing the formation of toxic aggregates that lead to neurodegeneration. Additionally, the compound interacts with enzymes involved in oxidative stress pathways, thereby potentially reducing cellular damage caused by reactive oxygen species.
Cellular Effects
The effects of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound has been observed to reduce oxidative stress and improve cell viability by enhancing the expression of antioxidant genes. In cancer cells, it may inhibit cell proliferation by interfering with specific signaling pathways that promote cell growth.
Molecular Mechanism
At the molecular level, 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide exerts its effects through various mechanisms. It binds to alpha-synuclein, preventing its aggregation and subsequent formation of toxic fibrils. This binding interaction is crucial for its neuroprotective effects. Additionally, the compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Temporal Effects in Laboratory Settings
The effects of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide change over time in laboratory settings. The compound is relatively stable, but its degradation products can influence cellular function. Long-term studies have shown that it can maintain its neuroprotective effects over extended periods, reducing oxidative stress and improving cell viability. Its stability and efficacy may vary depending on the experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
In animal models, the effects of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide vary with different dosages. At low doses, it has been shown to provide neuroprotective effects without significant toxicity. At higher doses, it may cause adverse effects, such as liver toxicity and oxidative stress. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and cellular metabolism. For instance, it may enhance the activity of antioxidant enzymes, reducing the levels of reactive oxygen species and preventing cellular damage. Additionally, the compound may influence metabolic flux, altering the levels of key metabolites involved in energy production and cellular homeostasis.
Transport and Distribution
The transport and distribution of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide within cells and tissues are critical for its efficacy. The compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution. It accumulates in specific cellular compartments, such as the mitochondria, where it exerts its effects on cellular metabolism and oxidative stress. The localization and accumulation of the compound are influenced by its chemical properties and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is essential for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, it may be localized to the mitochondria, where it influences cellular metabolism and oxidative stress. The subcellular localization of the compound is crucial for its efficacy, as it ensures that it reaches the sites where it can exert its biochemical effects.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a notable derivative of the 1,2,4-triazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is with a molecular weight of 441.5 g/mol. The IUPAC name reflects its complex structure, which includes a triazole ring and a sulfanyl group that are crucial for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide |
Antimicrobial Activity
The triazole derivatives are well-known for their antimicrobial properties . Studies have shown that compounds containing the triazole moiety exhibit significant activity against various pathogens. For instance, related compounds have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Anticancer Properties
Research indicates that triazole derivatives can also exhibit anticancer activity . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit DNA gyrase and topoisomerase IV, key targets in cancer therapy .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in various studies. The presence of the nitrophenyl group is thought to enhance its anti-inflammatory effects by modulating immune responses and reducing pro-inflammatory cytokines .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can form strong interactions with enzyme active sites, leading to inhibition.
- Protein-Ligand Interactions : The sulfanyl group enhances binding affinity to proteins involved in disease pathways.
- Cellular Pathway Modulation : The compound may influence various signaling pathways critical for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives against clinical isolates of S. aureus. The results indicated that compounds similar to 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide exhibited superior activity compared to traditional antibiotics like vancomycin .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives were tested against various cancer cell lines. The findings revealed that certain modifications to the triazole structure significantly enhanced cytotoxicity against breast cancer cells, suggesting that this compound could be a lead candidate for further development in cancer therapeutics .
Scientific Research Applications
The biological activity of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide has been extensively studied, particularly in the following areas:
Antimicrobial Properties
Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 21.25 μM against Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity Summary
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| T1 | ≤21.25 | Antitubercular |
| T4 | ≤30 | Antifungal |
| T5 | ≤15 | Bactericidal |
| T6 | ≤25 | Fungicidal |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. Studies have indicated that these compounds can induce apoptosis in various cancer cell lines by inhibiting specific enzymes involved in cell proliferation.
Other Therapeutic Applications
The compound's unique structure allows it to interact with various biological targets, potentially leading to applications in:
- Antiviral therapies : Some triazole derivatives exhibit activity against viral infections.
- Anti-inflammatory agents : Research suggests that these compounds may modulate inflammatory pathways.
Case Studies
Several case studies highlight the potential applications of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations below 30 μM.
-
Investigation of Anticancer Properties :
- In vitro studies demonstrated that the compound could inhibit the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
-
Exploration of Anti-inflammatory Effects :
- Research conducted on animal models showed that treatment with this compound reduced inflammation markers significantly compared to control groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural analogs differ in:
- Pyridine ring position : Pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl substituents.
- Aryl acetamide substituents : Nitro, methoxy, ethoxy, or isopropyl groups.
- Triazole ring modifications: Allyl, ethyl, or amino groups at the 4-position.
Table 1: Physicochemical Properties of Selected Analogs
Key Observations :
- Pyridine ring position significantly influences biological activity. For example, 2-pyridinyl derivatives exhibit anti-inflammatory activity , while 3-pyridinyl analogs like the target compound show promise in antiviral applications .
- Electron-withdrawing groups (e.g., nitro in the target compound) enhance binding to enzymes like reverse transcriptase compared to electron-donating groups (e.g., methoxy in AM33) .
Anti-HIV Activity
The target compound (AM31) demonstrated a binding free energy of −9.2 kcal/mol and inhibition constant (Ki) of 182 nM against HIV-1 reverse transcriptase, outperforming Nevirapine (−8.5 kcal/mol, Ki = 503 nM) . This is attributed to the 4-nitrophenyl group , which enhances hydrophobic interactions and hydrogen bonding with the enzyme’s active site.
Anti-Inflammatory Activity
Analogous 2-pyridinyl derivatives, such as 2-[[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide, showed 1.28× higher activity than diclofenac sodium in rat models of formalin-induced edema . The absence of a nitro group in these compounds suggests that anti-inflammatory activity is optimized with less electron-deficient aryl groups.
Antimicrobial Activity
Derivatives with 4-pyridinyl groups and electron-withdrawing substituents (e.g., chloro, nitro) exhibited broad-spectrum antimicrobial activity against E. coli, S. aureus, and A. niger .
Structure-Activity Relationships (SAR)
- Pyridine Position : 3-Pyridinyl (target compound) favors antiviral activity, while 2-pyridinyl optimizes anti-inflammatory effects .
- Aryl Substituents : Nitro groups enhance enzyme inhibition (e.g., reverse transcriptase), whereas methoxy or methyl groups improve anti-inflammatory activity .
- Triazole Modifications: The 4-amino group on the triazole ring facilitates hydrogen bonding, critical for target engagement .
Q & A
Q. What are the key synthetic pathways for synthesizing 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide, and what reagents are critical for optimizing yield?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A common approach includes:
- Step 1 : Cyclocondensation of thiosemicarbazide derivatives with pyridine-containing precursors to form the 1,2,4-triazole ring.
- Step 2 : S-alkylation using α-chloroacetamide intermediates in the presence of KOH/MeOH to introduce the sulfanylacetamide moiety .
- Step 3 : Final coupling with 4-nitrophenyl groups via nucleophilic substitution. Key reagents include KOH (for deprotonation), methanol as a solvent, and controlled temperatures (25–60°C) to prevent side reactions .
Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?
- 1H/13C NMR : Essential for verifying substituent positions on the triazole and pyridine rings.
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bends for amino groups) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for understanding biological interactions .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Anti-inflammatory Activity : Assess anti-exudative effects using formalin-induced edema models in rats (dose range: 50–200 mg/kg) .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 0.1–1.0 mg/mL .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during S-alkylation steps?
- Solvent Selection : Methanol or DMF improves solubility of intermediates .
- Temperature Control : Maintaining 40–50°C prevents premature precipitation.
- Catalyst Use : Trace KI enhances alkyl halide reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure product .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 for anti-inflammatory activity) to identify key interactions (e.g., hydrogen bonds with pyridine nitrogen) .
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, dose ranges) and structural analogs (Table 1).
- Dose-Response Curves : Establish EC50 values to normalize potency metrics .
Table 1 : Comparative Anti-Exudative Activity of Triazole Derivatives
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Model System | Reference |
|---|---|---|---|---|
| Target Compound | 100 | 68 ± 5 | Rat formalin edema | |
| Furan-2-yl analog | 100 | 55 ± 7 | Rat formalin edema |
Q. What structural modifications enhance bioavailability while retaining activity?
- Lipophilicity Adjustment : Introduce methyl/methoxy groups on phenyl rings to improve membrane permeability (logP < 3.5) .
- Prodrug Design : Acetylate the amino group to increase metabolic stability .
Methodological Notes
- Data Consistency : Cross-referenced synthesis protocols and biological assays from peer-reviewed studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
